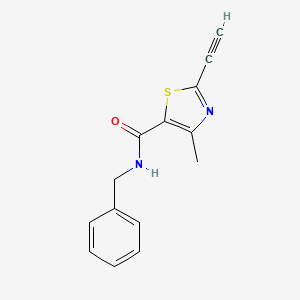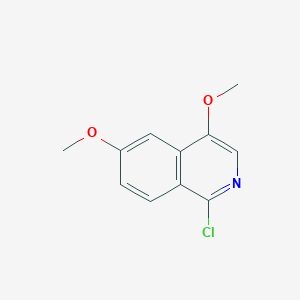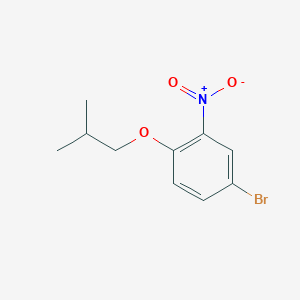
3,5-Dibromo-4-methyl-2-nitropyridine
Vue d'ensemble
Description
3,5-Dibromo-4-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 4, and a nitro group at position 2 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-4-methyl-2-aminopyridine.
Oxidation: 3,5-Dibromo-4-carboxy-2-nitropyridine.
Applications De Recherche Scientifique
3,5-Dibromo-4-methyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-methyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
- 2,5-Dibromo-4-methyl-3-nitropyridine
- 3,5-Dibromo-4-hydroxy-2-nitropyridine
- 2,5-Dibromo-3-nitropyridine
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C6H4Br2N2O2 |
|---|---|
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
3,5-dibromo-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(5(3)8)10(11)12/h2H,1H3 |
Clé InChI |
VVZNUQZNIGFAJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)
![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)
![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)


![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)
